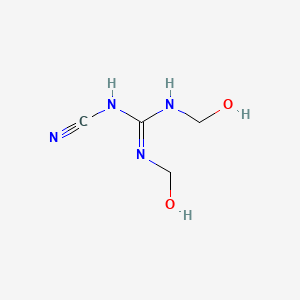

1-Cyano-2,3-bis(hydroxymethyl)guanidine

Description

Historical Development of Guanidine (B92328) Chemistry and Derivatives

The history of guanidine chemistry began in 1861 when Adolph Strecker first prepared the compound by degrading guanine, an aromatic natural product isolated from Peruvian guano. This origin is reflected in the compound's name. While guanidine can be found in small amounts in various plants and animals, its derivatives are more widely distributed and of considerable biological importance.

Early synthetic work established methods for preparing guanidine from calcium cyanamide, which, when heated with water, produces dicyandiamide (B1669379) (cyanoguanidine). Fusing dicyandiamide with an ammonium (B1175870) salt yields guanidine. Over the years, the versatility of the guanidine scaffold has led to the development of numerous important derivatives. For instance, the reaction of guanidine nitrate (B79036) with sulfuric acid produces nitroguanidine, a compound that has been used as a component in explosives due to the low temperature of its explosion. In the medical field, guanidine derivatives have proven valuable as therapeutic agents. Examples include sulfaguanidine (B1682504) for treating bacillary dysentery and the antimalarial drug chlorguanide hydrochloride, which is a substituted biguanide.

Fundamental Principles of Guanidine Reactivity and Structure

Guanidine, with the formula HNC(NH₂)₂, is a colorless, crystalline solid that is highly soluble in polar solvents. Its most defining chemical characteristic is its exceptional basicity. In aqueous solutions, it is one of the strongest organic bases, with a pKₐₕ of 13.6 for its conjugate acid, the guanidinium (B1211019) ion. This strong basicity means that in a neutral aqueous environment, guanidine exists almost exclusively in its protonated form, guanidinium.

The high stability of the guanidinium cation is the reason for guanidine's strong basic character. The positive charge in the guanidinium ion is delocalized through resonance across the three nitrogen atoms and the central carbon atom. X-ray crystal analysis confirms that the ion has a planar and symmetric structure, with all three nitrogen atoms linked identically to the central carbon. This Y-shaped C(N)₃ core features three amino groups bonded to the carbon atom with a bond order of 4/3, creating a highly stable cation. The structure of neutral guanidine consists of two amino-type nitrogens and one imino-type nitrogen, with electron density delocalized across the CN₃ moiety, making it a strong nucleophile.

| Property | Value |

|---|---|

| Chemical Formula | CH₅N₃ |

| Molar Mass | 59.072 g·mol⁻¹ |

| Melting Point | 50 °C (122 °F; 323 K) |

| Basicity (pKₐ of conjugate acid) | 13.6 |

| Appearance | Colorless solid |

Significance of Polyhydroxylated Guanidine Systems in Chemical Research

The incorporation of multiple hydroxyl (-OH) groups into guanidine-containing molecules gives rise to polyhydroxylated guanidine systems, a class of compounds that has garnered significant interest in chemical and biological research. These systems are often found in complex natural products, particularly macrolides produced by actinomycetes.

Guanidine-containing polyhydroxyl macrolides are characterized by a large lactone ring decorated with multiple hydroxyl groups and a guanidyl side chain. These natural products have been shown to possess a range of bioactivities, most notably broad-spectrum antibacterial and antifungal properties. Research into their mechanism of action indicates that these compounds can act on the cell membranes of fungi, altering their permeability and causing the leakage of cellular components. Structure-activity relationship studies have revealed that both the terminal guanidine group and the polyhydroxylated lactone ring are crucial for their antimicrobial activities. The guanidyl portion, in particular, has been found to target lipoteichoic acid in Staphylococcus aureus, suggesting these compounds have the potential to be developed into new antimicrobial drugs. The synthesis of various polyhydroxylated piperidines for evaluation as glycosidase inhibitors further underscores the importance of polyhydroxylation in designing biologically active molecules. glentham.com

Overview of the Specific Research Landscape for 1-Cyano-2,3-bis(hydroxymethyl)guanidine and Related Hydroxymethylated Cyanoguanidines

The specific compound this compound, also known as N-cyano-N',N''-bis(hydroxymethyl)guanidine (CAS No. 40074-04-2), occupies a specialized niche within guanidine chemistry. While this compound is chemically defined, dedicated research focusing on its synthesis, properties, and applications is not extensively documented in publicly available literature. However, its structure points to a synthesis pathway involving the reaction of cyanoguanidine with formaldehyde (B43269), a well-known process in industrial chemistry.

Cyanoguanidine, also known as dicyandiamide, reacts with formaldehyde to produce hydroxymethylated derivatives. This reaction is the basis for the production of dicyandiamide-formaldehyde resins, which are thermosetting polymers. hoochemtec.com The research in this area is predominantly focused on the application of these resins as coagulating agents for color removal in wastewater from industries such as dyestuff plants and paper mills. primaryinfo.comoup.comresearchgate.net The condensation process can be controlled to produce water-soluble resins that are effective in treating wastewater containing acidic and disperse dyestuffs. primaryinfo.comgoogle.com

Within this class of compounds, simpler related structures such as N-cyano-N'-(hydroxymethyl)guanidine (CAS No. 13101-26-3) are also known. guidechem.comepa.gov The study of these mono-hydroxymethylated and bis-hydroxymethylated cyanoguanidines is largely subsumed within the broader field of polymer and materials science rather than targeted pharmaceutical or biological research. The existing literature primarily details the industrial synthesis and application of the resulting resins, rather than the isolation and characterization of discrete small molecules like this compound for other purposes.

| Property | Value |

|---|---|

| CAS Number | 40074-04-2 |

| Molecular Formula | C₄H₈N₄O₂ |

| Formula Weight | 144.13 g/mol |

| Melting Point | 102-103 °C |

| Boiling Point (Predicted) | 300.6±52.0 °C |

| Density (Predicted) | 1.40±0.1 g/cm³ |

| pKa (Predicted) | 12.38±0.10 |

Direct Synthesis Approaches to Bis(hydroxymethyl)cyanoguanidines

The most prominent direct method for synthesizing hydroxymethylated cyanoguanidines involves the chemical reaction between cyanoguanidine (also known as dicyandiamide) and formaldehyde. This process is a foundational example of hydroxymethylation, a reaction that introduces a hydroxymethyl (-CH₂OH) group onto a substrate. nih.gov

Formaldehyde-Mediated Hydroxymethylation of Cyanoguanidine

The reaction between cyanoguanidine and formaldehyde can lead to the formation of various resinous products. primaryinfo.com This reaction is a type of addition-condensation process, where formaldehyde adds to the cyanoguanidine molecule. primaryinfo.com The resulting hydroxymethylated derivatives are precursors for various applications.

The synthesis of hydroxymethylated cyanoguanidines is sensitive to several reaction parameters which can be optimized to control the final product. Key parameters include temperature, reaction time, pH, and the molar ratio of the reactants.

One patented method describes the preparation of a water-soluble resinous condensation product by heating a mixture of dicyandiamide and an aqueous formaldehyde solution. google.com The reaction temperature is typically maintained at an elevated level, not exceeding the boiling point of the mixture, under reflux conditions. google.com Another source indicates a broader temperature range for related reactions, from -20 to 150°C, with a preferred range of 0 to 50°C. google.com The reaction time can vary significantly, from as short as 0.1 hours to as long as 10 hours, depending on the desired product and other conditions. google.com

| Parameter | Reported Range/Value | Notes | Reference |

|---|---|---|---|

| Temperature | Up to boiling point of mixture | Reaction is often conducted under reflux. | google.com |

| Temperature | -20 to 150°C (Preferred: 0 to 50°C) | Applies to the synthesis of related cyanoguanidine derivatives. | google.com |

| Reaction Time | 0.1 to 10 hours | Dependent on temperature and desired degree of polymerization. | google.com |

| pH | Above 7 (Alkaline) | Crucial for producing a stable, water-soluble product that passes through an insoluble intermediate stage. | google.com |

| pH | Acidic Conditions | Used for the synthesis of dicyandiamide-formaldehyde resins. | primaryinfo.com |

| Solvent | Aqueous Solution | Formaldehyde is typically used as an aqueous solution (formalin). | google.com |

The molar ratio of formaldehyde to cyanoguanidine is a critical factor that dictates the identity and properties of the final product. By carefully controlling the stoichiometry, it is possible to influence the degree of hydroxymethylation, yielding mono-, bis-, and higher substituted products.

Research has shown that the reaction can yield adducts with multiple formaldehyde molecules. For instance, a major reaction product isolated under certain conditions was an adduct of 3 moles of formaldehyde per mole of cyanoguanidine, indicating the formation of higher hydroxymethylated species. oup.com

A U.S. patent highlights the profound impact of stoichiometry on the product's solubility. A molar ratio of 3.5 moles of formaldehyde to 1 mole of dicyandiamide yields a product that becomes permanently insoluble after an initial water-soluble stage. google.com In contrast, increasing the molar ratio to between 3.6 and 5 moles of formaldehyde to 1 mole of dicyandiamide results in a condensation product that initially becomes insoluble but then redissolves to form a stable, water-soluble resin upon continued heating. google.com This demonstrates that precise stoichiometric control is essential for directing the reaction toward the desired product, such as this compound, and avoiding the formation of insoluble polymers.

| Molar Ratio (Formaldehyde : Cyanoguanidine) | Observed Product | Key Characteristics | Reference |

|---|---|---|---|

| 3.5 : 1 | Insoluble Product | After an initial soluble phase, the product becomes permanently insoluble and gels. | google.com |

| 3.6 : 1 to 5 : 1 | Stable Water-Soluble Resin | The reaction proceeds through an insoluble intermediate stage before becoming soluble again. | google.com |

| Excess Formaldehyde | Adduct of 3 mol of Formaldehyde | Indicates the formation of higher hydroxymethylated and cyclized products. | oup.com |

The hydroxymethylation of cyanoguanidine proceeds through the nucleophilic addition of the nitrogen atoms of the guanidine group to the electrophilic carbonyl carbon of formaldehyde. Cyanoguanidine possesses multiple nitrogen atoms with varying nucleophilicity, allowing for a stepwise addition of formaldehyde molecules.

The proposed mechanism involves the following steps:

Activation: Under basic conditions, a proton may be abstracted from one of the amino groups of cyanoguanidine, increasing its nucleophilicity. Under acidic conditions, the formaldehyde oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A nitrogen atom from the cyanoguanidine molecule attacks the carbonyl carbon of formaldehyde. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred to the oxygen atom, yielding a hydroxymethyl group (-CH₂OH) and regenerating the catalyst (in the case of acid or base catalysis).

This process can occur sequentially. The first addition results in a mono-hydroxymethylated product, N-cyano-N'-(hydroxymethyl)guanidine. A second formaldehyde molecule can then react with another available nitrogen atom on the same molecule to form the bis-hydroxymethylated product, this compound. Further reactions can lead to higher degrees of substitution or cross-linking to form resins. ncsu.edu

The pH of the reaction medium significantly influences both the reaction pathway and the final product yield. The synthesis of hydroxymethylated cyanoguanidines has been reported to occur under both alkaline and acidic conditions, which steer the reaction towards different outcomes.

Under alkaline conditions (pH above 7), as described in one patent, the reaction can be controlled to produce a stable, water-soluble product after passing through an intermediate insoluble phase. google.com In a basic medium, the deprotonation of the guanidinyl groups is facilitated, enhancing their nucleophilicity and promoting the addition reaction with formaldehyde. nih.gov

Conversely, conducting the reaction under acidic conditions is reported to favor the formation of dicyandiamide-formaldehyde resins. primaryinfo.com Acid catalysis works by protonating the carbonyl oxygen of formaldehyde, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by the weakly nucleophilic nitrogen atoms of cyanoguanidine. The choice of pH is therefore a critical parameter for determining whether the reaction yields discrete small molecules like this compound or polymeric resins.

Prebiotic Synthetic Routes

While the direct prebiotic synthesis of this compound has not been specifically documented, the reaction's components are considered relevant in the context of the origins of life. Guanidine and its derivatives have been synthesized under simulated prebiotic conditions. For example, the reaction of guanidine hydrochloride with cyanoacetaldehyde can produce high yields of 2,4-diaminopyrimidine (B92962) in a drying lagoon model of prebiotic synthesis. nih.gov

Furthermore, systems chemistry approaches involving hydrogen cyanide (HCN) have been proposed for the synthesis of key biological building blocks. wikipedia.org Given that both formaldehyde and cyanoguanidine are plausible prebiotic molecules, their reaction to form hydroxymethylated derivatives under plausible early Earth conditions (e.g., in evaporating ponds or lagoons, with varying pH and temperature) represents a potential, though unexplored, prebiotic synthetic pathway.

Cyanoacetaldehyde-Guanidine Condensation Models

The condensation reaction between cyanoacetaldehyde and guanidine serves as a significant model for the formation of nitrogen-containing heterocyclic compounds. This reaction is a cornerstone of prebiotic chemistry theories concerning the origin of life's building blocks. Specifically, this condensation is proposed as a key step in the abiotic synthesis of pyrimidine (B1678525) bases such as cytosine and uracil. sns.it The mechanism involves the nucleophilic attack of guanidine on the carbonyl group of cyanoacetaldehyde, followed by cyclization and dehydration to form a stable diaminopyrimidine ring structure. sns.it

While this reaction does not directly yield this compound, it establishes a plausible reactivity pattern between a guanidine core and an aldehyde. The presence of the cyano group in cyanoacetaldehyde is critical, as it influences the electronic properties and reactivity of the molecule. This model suggests that aldehydes can react with the amino groups of guanidine, providing a basis for the potential synthesis of hydroxymethylated guanidines through reactions with formaldehyde or its equivalents.

Environmental Mimicry in Abiotic Synthesis

The principles of environmental mimicry in abiotic synthesis seek to replicate the conditions of primordial Earth to understand the formation of complex organic molecules. The cyanoacetaldehyde-guanidine condensation is a prime example of such a process, potentially occurring in aqueous environments. sns.it Researchers have suggested this pathway is more robust than others, such as those starting from cyanoacetylene, because the reactants show a lower tendency to engage in side reactions with other nucleophiles, granting them greater stability. sns.it

This approach underscores the potential for forming complex guanidine structures from simple, readily available precursors under plausible prebiotic conditions. The formation of the hydroxymethyl groups in this compound could be envisioned in a similar context, potentially through the reaction of a cyanoguanidine precursor with formaldehyde, which is a simple organic molecule believed to be present on early Earth.

Nucleophilic Substitution-Based Synthetic Strategies

Nucleophilic substitution is a fundamental strategy for constructing the guanidine core. These reactions, often termed guanylation, involve the reaction of an amine with an electrophilic "guanylating agent". thieme-connect.de This agent is typically a guanidine or a related precursor that has been modified with a good leaving group.

Common precursors for these transformations include thioureas, isothioureas, cyanamides, and carbodiimides. rsc.orgnih.gov For instance, an amine can react with an S-alkylisothiourea, displacing the alkylthiol group to form the new guanidine derivative. Similarly, the reaction of amines with carbodiimides is a straightforward route to di-, tri-, and tetra-substituted guanidines. rsc.org The synthesis of this compound via this strategy could hypothetically involve the reaction of bis(hydroxymethyl)amine with a cyanated guanylating agent.

| Guanylating Agent Type | Leaving Group/Precursor | General Product |

| Thiourea (B124793) Derivatives | Activated Sulfur (e.g., with Hg(II) or Mukaiyama's reagent) | Substituted Guanidine |

| S-Alkylisothioureas | Alkylthiol (-SR) | Substituted Guanidine |

| Carbodiimides | None (Addition reaction) | N,N',N''-Trisubstituted Guanidine |

| Pyrazole Carboximidamides | Pyrazole | Substituted Guanidine |

| Cyanamides | None (Addition reaction) | Substituted Guanidine |

Halogenation-Mediated Synthetic Pathways

Halogenation can be employed to activate precursors for guanylation. A notable example is the use of cyanuric chloride (trichloro-s-triazine) to activate di-Boc-thiourea. This method provides an alternative to heavy-metal activators like HgCl₂, thus avoiding hazardous waste. The halogenated intermediate is highly reactive towards nucleophilic attack by amines, facilitating the formation of the guanidine bond. organic-chemistry.org Palladium-catalyzed carboamination reactions have also been developed for synthesizing cyclic guanidines, where aryl bromides are used as coupling partners, demonstrating the utility of halogenated compounds in advanced guanidine synthesis. nih.gov

General Guanylation Reactions for Diverse Guanidine Derivatives Relevant to Structural Elaboration

The synthesis of substituted guanidines is a mature field, with numerous methods available for elaborating the core structure. These general reactions are highly relevant for creating complex derivatives, including those with cyano and hydroxymethyl functionalities.

Addition of Amines to Cyanoguanidines and Related Precursors

The addition of amines to cyanoguanidines (dicyandiamide) and its derivatives is a direct and atom-economical method for synthesizing biguanides and other substituted guanidines. nih.govbeilstein-journals.org This reaction pathway is particularly convenient because the cyanoguanidine precursors are often readily available and inexpensive. beilstein-journals.org The reaction typically involves heating an amine hydrochloride salt with cyanoguanidine, often without a solvent (fusion) or in a solvent like water or ethanol. nih.govbeilstein-journals.org

Similarly, amines can be added to dicyanimide salts to produce substituted 3-cyanoguanidines. google.com This method is versatile, accommodating a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic variants. google.com

| Precursor | Amine Reactant | Conditions | Product Type |

| Cyanoguanidine | Amine Hydrochloride | Heating/Fusion or Reflux in Solvent | Substituted Biguanide |

| Substituted Cyanoguanidine | Amine Hydrochloride | Heating in Solvent | N¹,N⁵-Disubstituted Biguanide |

| Dicyanimide Salt | Amine Salt | Reaction in Solution | Substituted 3-Cyanoguanidine |

| N¹-Cyano-S-methylisothioureas | Amine | Substitution Reaction | Polysubstituted Biguanide |

Catalytic Guanylation Processes

In recent decades, catalytic methods have emerged as powerful tools for synthesizing guanidines, offering efficiency, mild reaction conditions, and high atom economy. The direct guanylation of amines with carbodiimides is the most prominent of these catalytic processes. rsc.org Since the pioneering work in 2003, more than 40 different catalyst systems have been developed based on transition metals, main-group metals, and rare-earth metals. acs.orgacs.org

These catalysts facilitate the addition of a wide range of amines, including less nucleophilic aromatic amines, to carbodiimides under mild conditions. rsc.org

Rare-Earth Metal Catalysts : Lanthanide amides and complexes are highly efficient catalysts for the guanylation of both aromatic and secondary amines. organic-chemistry.org The mechanism is believed to proceed via an insertion/protonation pathway. acs.org

Main-Group Metal Catalysts : Simple and commercially available catalysts, such as ZnEt₂, have demonstrated excellent yields, even at room temperature. nih.gov

Transition Metal Catalysts : Imido titanium(IV) complexes were among the first catalysts reported for this transformation, operating through a [2+2] cycloaddition/protonation mechanism. rsc.org More recently, copper and palladium-catalyzed multicomponent reactions have expanded the scope to include the synthesis of N-aryl guanidines from cyanamides, arylboronic acids, and amines. organic-chemistry.org

The development of these catalytic systems represents a significant advancement, enabling the construction of complex and functionally diverse guanidine derivatives with high efficiency and selectivity. acs.orgresearchgate.net

Metal-Mediated Catalysis (e.g., Palladium, Copper)

Transition metal catalysis provides powerful tools for the formation of carbon-nitrogen bonds in the synthesis of guanidines. rsc.org Palladium and copper catalysts are particularly prominent in these transformations.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions to form C-N bonds. acs.org For instance, palladium-catalyzed C-H functionalization can be achieved using the guanidine moiety as a directing group, enabling ortho-arylation and olefination of arylguanidines under mild conditions. nih.govresearchgate.net The mechanism often involves the coordination of palladium to a nitrogen atom of the guanidine, followed by chelate-directed C-H activation to form a cyclopalladated intermediate. nih.gov This intermediate can then react with various coupling partners.

Another significant application of palladium catalysis is in alkene carboamination reactions. The coupling of acyclic N-allyl guanidines with aryl or alkenyl halides can produce substituted 5-membered cyclic guanidines. organic-chemistry.orgnih.gov Mechanistic studies suggest these reactions proceed through oxidative addition, migratory insertion, and reductive elimination steps. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are also effective for the synthesis of guanidine derivatives. For example, the intramolecular C-N bond formation between an aryl halide and a guanidine moiety to form 2-aminobenzimidazoles can be catalyzed by inexpensive copper salts like copper(I) iodide (CuI). acs.org Copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines have been developed for the synthesis of trisubstituted N-aryl guanidines. researchgate.net Additionally, copper-mediated oxidative N-cyanation reactions have been reported, which could be a potential route for introducing the cyano group onto a guanidine scaffold. researchgate.net

Table 1: Examples of Metal-Mediated Reactions in Guanidine Synthesis

| Catalyst/Reagent | Reaction Type | Substrates | Product Type | Ref. |

|---|---|---|---|---|

| Palladium(II) acetate | C-H Arylation | Arylguanidine, Arene | ortho-Arylguanidine | nih.gov |

| Palladium Catalyst | Alkene Carboamination | N-Allyl guanidine, Aryl halide | Cyclic guanidine | organic-chemistry.orgnih.gov |

| Copper(I) iodide | Intramolecular Guanidinylation | Aryl halide-guanidine | 2-Aminobenzimidazole | acs.org |

| Copper(II) chloride | Three-component reaction | Cyanamide, Arylboronic acid, Amine | N-Aryl guanidine | researchgate.net |

| Copper Cyanide | Oxidative N-Cyanation | Secondary Amine | N-Cyanoamine | researchgate.net |

Organocatalytic Methodologies

Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. Chiral guanidines themselves are highly effective organocatalysts due to their strong basicity and ability to form hydrogen bonds. researchgate.netrsc.org They can act as Brønsted bases to deprotonate substrates, or as hydrogen-bond donors to activate electrophiles. researchgate.netumich.edu

The synthesis of functionalized guanidines can be achieved through various organocatalytic reactions. For example, chiral bifunctional guanidines can catalyze enantioselective α-hydroxylation of β-keto esters. jst.go.jp The catalytic cycle often involves proton transfer from the substrate to the guanidine, forming a complex between the resulting guanidinium cation and the substrate, which acts as a bifunctional catalyst. researchgate.net

Guanidinium salts can also act as weak Brønsted acids or hydrogen-bond-donor catalysts. researchgate.net The nucleophilic properties of guanidines are also being increasingly exploited in organocatalysis. researchgate.net

Multicomponent Reaction Strategies Utilizing Guanidine Moieties

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. tubitak.gov.trtubitak.gov.tr Guanidine and its salts are valuable reagents in MCRs for the synthesis of various heterocycles. tubitak.gov.trresearchgate.net

Guanidine-Salt-Promoted Heterocycle Synthesis

Guanidine salts, such as guanidinium carbonate or guanidinium chloride, are frequently used in one-pot syntheses of heterocyclic compounds like 2-aminopyrimidines. tubitak.gov.tr For instance, the reaction of an aromatic aldehyde, an acetophenone, and a guanidinium salt under basic conditions can yield 2-amino-4,6-diarylpyrimidines. tubitak.gov.tr Guanidinium salts can also serve as environmentally friendly catalysts in some MCRs. tubitak.gov.trresearchgate.net The Biginelli reaction, a well-known MCR, can be adapted to use guanidine for the synthesis of 6-membered guanidine-containing heterocycles. nih.gov

One-Pot Cyclization and Annulation Reactions

One-pot reactions that involve cyclization and annulation steps are powerful for rapidly building molecular complexity. rsc.org Guanidines can participate in such sequences to form fused heterocyclic systems. For example, 2-amino-1,4-dihydropyrimidines, synthesized via a Biginelli-type reaction with guanidine, can be further reacted with bis-electrophiles to produce novel fused bi-pyrimidine and pyrimido-aminotriazine scaffolds. nih.gov These reactions often proceed via a tandem condensation mechanism.

Synthetic Routes to Cyclic and Fused Guanidine Systems

Cyclic and fused guanidine systems are prevalent in many natural products and biologically active molecules. nih.gov Their synthesis often relies on intramolecular reactions.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a key strategy for the synthesis of cyclic guanidines. tubitak.gov.tr This can be achieved through various metal-catalyzed or organocatalytic methods. For instance, palladium-catalyzed intramolecular aryl guanidinylation provides an efficient route to 2-aminobenzimidazoles. acs.org

Another approach involves the in-situ formation of an electrophilic carbodiimide (B86325) from a thiourea, which then undergoes intramolecular attack by an amine to form a cyclic guanidine. umich.edu A cascade [3 + 2] cycloaddition between organo-cyanamides and α-haloamides offers a mild and efficient route to five-membered cyclic guanidines. organic-chemistry.orgresearchgate.net The reaction proceeds via a tandem addition/intramolecular SN2 cyclization. organic-chemistry.org Furthermore, tandem reactions involving a condensation followed by an intramolecular cycloaddition have been used in the synthesis of complex polycyclic guanidine-containing natural products. nih.gov DFT studies have been employed to investigate the mechanism of tandem aza-Michael addition/intramolecular cyclization reactions involving guanidinium salts. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

40074-04-2 |

|---|---|

Molecular Formula |

C4H8N4O2 |

Molecular Weight |

144.13 g/mol |

IUPAC Name |

1-cyano-2,3-bis(hydroxymethyl)guanidine |

InChI |

InChI=1S/C4H8N4O2/c5-1-6-4(7-2-9)8-3-10/h9-10H,2-3H2,(H2,6,7,8) |

InChI Key |

IPGBSGQYXVGOAA-UHFFFAOYSA-N |

Isomeric SMILES |

C(N/C(=N\CO)/NC#N)O |

Canonical SMILES |

C(NC(=NCO)NC#N)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 1 Cyano 2,3 Bis Hydroxymethyl Guanidine

Advanced Synthetic Approaches

Extensive literature searches for palladium-catalyzed cyclization methodologies specifically involving 1-Cyano-2,3-bis(hydroxymethyl)guanidine did not yield any direct research findings. The following sections, therefore, detail established palladium-catalyzed methods for the synthesis of cyclic guanidines from analogous acyclic precursors, which represent the current state of the art in this area of synthetic chemistry. These methodologies provide a foundational framework for potential future applications in the synthesis of complex guanidine-containing heterocycles.

A significant advancement in the synthesis of substituted 5-membered cyclic guanidines involves the use of palladium-catalyzed alkene carboamination. organic-chemistry.orgacs.orgnih.gov This approach facilitates the coupling of acyclic N-allyl guanidines with a variety of aryl or alkenyl halides. organic-chemistry.orgacs.orgnih.gov This method is notable for its efficiency, allowing for the creation of diverse cyclic guanidine (B92328) derivatives in a two-step process starting from readily available allylic amines. organic-chemistry.orgumich.edu

The reaction conditions have been optimized to address challenges such as substrate decomposition and the formation of side products. organic-chemistry.org For instance, the use of p-methoxyphenyl (PMP) as a protecting group for the guanidine substrates was found to improve yields and reproducibility compared to Boc-protected guanidines. organic-chemistry.org The choice of ligand is also crucial, with Nixantphos being identified as a highly effective ligand that accommodates a range of aryl and alkenyl halides, including those with electron-rich, electron-neutral, and electron-poor substituents. organic-chemistry.org

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Palladium-based | organic-chemistry.org |

| Substrates | Acyclic N-allyl guanidines and aryl/alkenyl halides | organic-chemistry.orgacs.orgnih.gov |

| Protecting Group | PMP-protected guanidines showed improved yields | organic-chemistry.org |

| Ligand | Nixantphos was found to be most effective | organic-chemistry.org |

| Key Advantage | Two-step synthesis from readily available allylic amines | organic-chemistry.orgumich.edu |

The proposed catalytic cycle for this transformation is believed to commence with the oxidative addition of a Pd(0) complex to an aryl triflate. The resulting electrophilic palladium species then coordinates with the olefin in the substrate, activating it for an outer-sphere attack by an amine nucleophile. umich.edu This migratory insertion step results in an anti-addition across the double bond. The cycle is completed by reductive elimination, which yields the final product and regenerates the Pd(0) catalyst. organic-chemistry.orgumich.edu

Further research has explored the synthesis of 5- and 6-membered cyclic guanidines bearing cleavable N-arylsulfonyl and N-cyano protecting groups through similar palladium-catalyzed carboamination reactions. nih.gov Deuterium labeling studies in these systems have provided evidence that these transformations also proceed via an anti-aminopalladation pathway. nih.gov

| Step | Description | Reference |

|---|---|---|

| Oxidative Addition | A Pd(0) complex adds to an aryl triflate. | umich.edu |

| Coordination | The electrophilic palladium species coordinates to the olefin. | umich.edu |

| Migratory Insertion | An outer-sphere attack by an amine nucleophile leads to anti-addition. | umich.edunih.gov |

| Reductive Elimination | The final product is formed, and the Pd(0) catalyst is regenerated. | organic-chemistry.orgumich.edu |

While these palladium-catalyzed methodologies have proven effective for a range of guanidine substrates, their application to the specific synthesis of cyclic derivatives from this compound remains an area for future investigation. The insights gained from these foundational studies, however, offer valuable guidance for the development of synthetic routes to novel and complex guanidine-containing compounds.

Advanced Spectroscopic and Structural Elucidation of 1 Cyano 2,3 Bis Hydroxymethyl Guanidine

X-ray Crystallography Studies

X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. However, no single-crystal X-ray diffraction data for 1-Cyano-2,3-bis(hydroxymethyl)guanidine has been reported in the Cambridge Structural Database or other publicly accessible crystallographic repositories. The following sections outline the type of information that such a study would provide.

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry

A successful single-crystal X-ray diffraction experiment on this compound would yield precise measurements of bond lengths, bond angles, and torsion angles. This data would allow for the definitive determination of the molecular geometry. For instance, the geometry around the central carbon atom of the guanidine (B92328) core, the planarity of the guanidinium (B1211019) group, and the spatial arrangement of the hydroxymethyl and cyano substituents would be elucidated. In related substituted guanidines, the C-N bond lengths within the guanidinium moiety are often intermediate between typical single and double bonds, indicating electron delocalization. ceon.rs The specific bond lengths in this compound would provide insight into the electronic effects of the cyano and hydroxymethyl groups on this delocalization.

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks

The presence of multiple hydrogen bond donors (N-H groups and O-H groups) and acceptors (N and O atoms) in this compound suggests that it would form extensive hydrogen bonding networks in the solid state. mdpi.com X-ray diffraction analysis would precisely map these interactions. mdpi.com Intramolecular hydrogen bonds, for example between a hydroxymethyl group and a nitrogen atom of the guanidine core, could influence the molecule's conformation. mdpi.com Intermolecular hydrogen bonds would dictate how the molecules pack in the crystal lattice, influencing physical properties such as melting point and solubility. ceon.rs The guanidinium cation is a well-known multi-hydrogen-bond donor, often participating in characteristic hydrogen-bonding motifs. mdpi.com

Conformational Preferences and Tautomeric Forms in the Solid State

Substituted guanidines can exist in different tautomeric forms, and the solid-state structure reveals which form is preferred in the crystalline environment. ceon.rs For N-cyanoguanidines, different imino and amino tautomers are possible. The electronic properties of the substituents and the hydrogen bonding network can influence which tautomer is energetically favored in the crystal. ceon.rs Furthermore, the flexibility of the hydroxymethyl groups would allow for various conformational possibilities. A crystallographic study would identify the specific conformer present in the solid state, providing valuable information about the molecule's preferred spatial arrangement. ceon.rs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While general principles of NMR are well-established, specific NMR data for this compound are not available in the literature.

High-Resolution 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) for Complete Structural Assignment

A complete structural assignment of this compound in solution would require a combination of 1D and 2D NMR experiments.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the different protons in the molecule, including those of the N-H, O-H, and CH₂ groups. The chemical shifts and coupling constants would help to identify neighboring protons.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the cyano carbon, the central guanidinium carbon, and the carbons of the hydroxymethyl groups. The chemical shift of the central carbon is particularly indicative of the electronic nature of the guanidine core.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity between protons on adjacent atoms. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate proton signals with the carbon signals of the atoms to which they are directly attached, allowing for the unambiguous assignment of carbon resonances. columbia.edu

Without experimental spectra, a hypothetical data table cannot be generated.

Mechanistic Probes and Reaction Monitoring via In Situ NMR

In situ NMR spectroscopy is a valuable technique for monitoring the progress of chemical reactions in real-time, providing insights into reaction kinetics and the formation of intermediates. cardiff.ac.uk This technique could be applied to study the synthesis of this compound. By acquiring NMR spectra at various time points during the reaction, it would be possible to track the consumption of reactants and the formation of the product. The appearance and disappearance of signals could also indicate the presence of transient intermediates, shedding light on the reaction mechanism. However, no such in situ NMR studies for the synthesis of this specific compound have been reported.

Dynamic NMR for Conformational Exchange and Rotational Barriers

The structural dynamics of this compound are largely governed by hindered rotation around its multiple carbon-nitrogen (C-N) bonds. The guanidinium group exhibits significant resonance delocalization, imparting partial double-bond character to the C-N bonds. This restriction prevents free rotation at room temperature, leading to the existence of distinct conformational isomers, or rotamers.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is the principal technique for investigating such exchange processes. At sufficiently low temperatures, the rate of interconversion between conformers becomes slow on the NMR timescale. In this "slow exchange" regime, the ¹H and ¹³C NMR spectra would be expected to show separate, distinct signals for each magnetically non-equivalent nucleus in each populated conformer. For instance, the protons of the two hydroxymethyl (-CH₂OH) groups, which might be equivalent in a time-averaged structure, would likely display separate resonances.

As the temperature of the sample is increased, the rate of conformational exchange accelerates. This increased rate leads to lifetime broadening of the corresponding NMR signals. Upon reaching a specific temperature, known as the coalescence temperature (T_c), the separate signals for the exchanging sites merge into a single, broad peak. At temperatures above T_c, in the "fast exchange" regime, the rotation is so rapid that the NMR spectrometer detects only a time-averaged environment, resulting in a single, sharp signal.

The rotational energy barrier (ΔG‡) can be calculated from the coalescence temperature and the frequency separation of the signals in the slow-exchange limit. While no experimental value exists for this compound, the rotational barriers for similar N,N'-disubstituted guanidines and related amide systems typically fall in the range of 15-23 kcal/mol. journalspub.inforesearchgate.netnih.gov This energy barrier is significant enough to allow for the potential isolation or observation of individual conformers at low temperatures.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule. For this compound, Infrared (IR) and Raman spectroscopy would reveal characteristic vibrations of the cyano, guanidine, and hydroxymethyl moieties.

The primary vibrational modes for this compound can be assigned to its constituent functional groups. The cyano group (C≡N) is expected to show a strong, sharp absorption in the IR spectrum and a strong signal in the Raman spectrum in the range of 2260–2220 cm⁻¹. The guanidine core gives rise to several characteristic bands, including a strong C=N stretching vibration typically observed between 1690 and 1630 cm⁻¹. researchgate.net The N-H bonds of the guanidine group and the O-H bonds of the hydroxymethyl groups produce stretching vibrations in the high-frequency region of the spectrum.

The following table summarizes the expected vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| O-H (Alcohol) | Stretching (H-bonded) | 3500 - 3200 | Strong, Broad | Weak |

| N-H (Guanidine) | Stretching | 3450 - 3250 | Medium, Broad | Medium |

| C-H (Alkane) | Stretching | 3000 - 2850 | Medium | Strong |

| C≡N (Nitrile) | Stretching | 2260 - 2220 | Medium, Sharp | Strong |

| C=N (Guanidine) | Stretching | 1690 - 1630 | Strong | Medium |

| N-H (Guanidine) | Bending | 1650 - 1550 | Medium | Weak |

| C-O (Alcohol) | Stretching | 1260 - 1050 | Strong | Weak |

| C-N (Guanidine) | Stretching | 1250 - 1020 | Medium | Medium |

Data compiled from general spectroscopic tables and analysis of analogous compounds. researchgate.netjove.comcardiff.ac.ukarxiv.org

The presence of multiple hydrogen bond donors (two O-H groups, N-H groups) and acceptors (the oxygen atoms and the nitrogen atoms of the guanidine and cyano groups) dictates that this compound will be heavily influenced by hydrogen bonding, particularly in the solid state or in concentrated solutions.

This extensive hydrogen bonding has a profound effect on the vibrational spectrum. The most notable impact is on the O-H stretching frequency. While a "free" (non-hydrogen-bonded) O-H group absorbs sharply around 3650–3600 cm⁻¹, intermolecular hydrogen bonding weakens the O-H bond, causing its vibrational frequency to decrease and the absorption band to become significantly broad. blogspot.comjove.com Therefore, a very broad and intense absorption band in the 3500–3200 cm⁻¹ region is predicted for this compound, likely overlapping with the N-H stretching vibrations. acs.orgnih.gov The specific position and shape of this band can provide information about the strength and nature (e.g., dimer, polymer) of the hydrogen-bonding network. nih.gov Similarly, the N-H stretching bands are expected to be broadened due to their participation in hydrogen bonding.

Mass Spectrometry Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₄H₈N₄O₂. HRMS can distinguish this composition from other combinations of atoms that might have the same nominal mass. The precise monoisotopic mass and the masses of common adducts can be calculated and are presented in the table below.

| Ion Formula | Adduct | Calculated Monoisotopic Mass (m/z) |

| C₄H₈N₄O₂ | [M]⁺• | 144.06473 |

| C₄H₉N₄O₂ | [M+H]⁺ | 145.07255 |

| C₄H₈N₄NaO₂ | [M+Na]⁺ | 167.05449 |

| C₄H₁₂N₅O₂ | [M+NH₄]⁺ | 162.09875 |

| C₄H₈KN₄O₂ | [M+K]⁺ | 183.02843 |

Calculations based on IUPAC atomic weights and isotopic abundances.

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺•) is formed and often undergoes fragmentation into smaller, characteristic ions. The analysis of these fragments provides a fingerprint of the molecule's structure. chemguide.co.uk For this compound, several fragmentation pathways can be predicted based on the known behavior of alcohols, amines, and nitriles.

A common fragmentation for alcohols is the loss of a water molecule (18 Da). libretexts.org Another expected pathway is alpha-cleavage, involving the cleavage of the C-C bond adjacent to an oxygen or nitrogen atom. libretexts.org This could result in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da). The fragmentation of the guanidine core itself can also lead to a variety of characteristic product ions. researchgate.net

The following table outlines plausible fragmentation pathways and the expected mass-to-charge ratio (m/z) of the resulting fragments.

| Proposed Fragment Ion | Neutral Loss | Fragment Formula | Expected m/z |

| [M - H₂O]⁺• | H₂O | C₄H₆N₄O | 126.05 |

| [M - •CH₂OH]⁺ | •CH₂OH | C₃H₅N₄O | 113.05 |

| [M - CH₂O]⁺• | CH₂O | C₃H₆N₄ | 98.06 |

| [M - CN]⁺ | •CN | C₃H₈N₃O₂ | 118.06 |

| [M - •CH₂OH - H₂O]⁺ | •CH₂OH, H₂O | C₃H₃N₄ | 95.04 |

These represent predicted major fragmentation pathways. The most abundant peak in the spectrum is designated as the base peak. chemguide.co.ukgbiosciences.com

Thermal Analysis

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Characteristics

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This analysis provides information about the thermal stability of a material and the temperature at which it begins to decompose. A typical TGA curve plots mass loss against temperature. For a hypothetical analysis of this compound, one would expect to observe mass loss corresponding to the release of volatile components, such as water from the hydroxymethyl groups, or the decomposition of the guanidine core. The resulting data would be presented in a table indicating the onset temperature of decomposition and the percentage of mass loss at various temperature points.

Hypothetical TGA Data Table

| Temperature (°C) | Mass Loss (%) | Decomposition Stage |

| T_onset | > 5% | Initial Decomposition |

| T_max | 50% | Major Decomposition |

| T_final | > 95% | Final Residue |

Differential Thermal Analysis (DTA) for Phase Transitions

Differential Thermal Analysis (DTA) is a technique in which the temperature difference between a sample and an inert reference material is measured as a function of temperature. DTA can detect physical and chemical changes such as melting, crystallization, and decomposition. An endothermic peak in a DTA curve typically indicates a phase transition like melting, while an exothermic peak can indicate crystallization or decomposition. For this compound, DTA could reveal its melting point and any other temperature-induced phase changes before decomposition.

Hypothetical DTA Data Table

| Event | Onset Temperature (°C) | Peak Temperature (°C) | Type of Transition |

| 1 | T_m (onset) | T_m (peak) | Melting (Endotherm) |

| 2 | T_d (onset) | T_d (peak) | Decomposition (Exotherm) |

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule.

Analysis of Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of light corresponds to the excitation of electrons from lower to higher energy orbitals. The presence of chromophores, or light-absorbing groups, in a molecule determines its UV-Vis spectrum. In this compound, the cyano (-C≡N) and guanidine groups are expected to be the primary chromophores. The spectrum would show absorption maxima (λ_max) corresponding to specific electronic transitions, such as n→π* and π→π*. The molar absorptivity (ε) at each λ_max would provide information about the probability of these transitions.

Hypothetical UV-Vis Data Table

| Solvent | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| Ethanol | λ₁ | ε₁ | n→π |

| Ethanol | λ₂ | ε₂ | π→π |

Theoretical and Computational Investigations of 1 Cyano 2,3 Bis Hydroxymethyl Guanidine and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic structure and energetic properties of a molecule. For a compound like 1-Cyano-2,3-bis(hydroxymethyl)guanidine, these methods can elucidate the intricate interplay of its functional groups—the cyano, guanidine (B92328), and hydroxymethyl moieties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. nih.gov A DFT analysis of this compound would typically begin with geometry optimization to find the molecule's most stable three-dimensional structure. Functionals such as B3LYP or M06-2X, paired with a suitable basis set (e.g., 6-311+G(d,p)), are commonly used for such tasks on guanidine-containing compounds. nih.govnih.gov

Upon obtaining an optimized geometry, the electronic structure can be analyzed. This includes examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich guanidine core, while the LUMO may have significant contributions from the electron-withdrawing cyano group. A molecular electrostatic potential (MEP) map would further visualize the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Illustrative DFT-Calculated Electronic Properties

| Property | Hypothetical Value | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Indicates electron-donating capability |

| Energy of LUMO | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. nih.gov By calculating the magnetic shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method, one can predict the 1H and 13C NMR chemical shifts. nih.govresearchgate.netrsc.org These predicted shifts, when compared to experimental data, can help assign the signals in the NMR spectrum to specific atoms within the molecule.

Similarly, by calculating the second derivative of the energy with respect to the atomic coordinates, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be predicted. bas.bg This allows for the assignment of specific absorption bands to the stretching and bending modes of the various functional groups, such as the C≡N stretch of the cyano group, the N-H and C-N vibrations of the guanidine core, and the O-H and C-O stretches of the hydroxymethyl groups.

Illustrative Predicted vs. Experimental 13C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C (cyano) | 118.5 | 119.2 |

| C (guanidine) | 158.2 | 157.9 |

Due to the presence of several rotatable single bonds (C-N and C-O), this compound is a flexible molecule that can exist in multiple conformations. rsc.org Mapping the conformation-energy landscape is crucial for understanding its structural preferences and how it might interact with other molecules. nih.govnih.gov

This is typically done by systematically rotating the dihedral angles of the key rotatable bonds and performing geometry optimization at each step to calculate the relative energy of each conformer. The results can be visualized as a potential energy surface, which reveals the low-energy (stable) conformations and the energy barriers between them. rsc.org For this compound, this analysis would focus on the rotation around the C-N bonds linking the hydroxymethyl groups to the guanidine core and the C-O bonds within the hydroxymethyl groups.

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. The Fukui function, in particular, is a local reactivity descriptor that indicates the propensity of different atomic sites in a molecule to undergo nucleophilic, electrophilic, or radical attack. researchgate.netscm.com

The Fukui function is calculated from the changes in electron density when an electron is added to or removed from the molecule. scm.com For this compound, this analysis would likely identify the nitrogen atoms of the guanidine group as the primary sites for electrophilic attack (nucleophilic centers), while the cyano carbon might be a potential site for nucleophilic attack (electrophilic center). bas.bgresearchgate.netnih.gov These predictions are invaluable for understanding the molecule's reaction mechanisms.

Illustrative Fukui Function Indices for Selected Atoms

| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) | f0 (for radical attack) |

|---|---|---|---|

| N (imino, guanidine) | 0.08 | 0.15 | 0.11 |

| N (amino, guanidine) | 0.05 | 0.12 | 0.08 |

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time, including its interactions with a solvent or other molecules. acs.orgresearchgate.net

MD simulations are particularly well-suited for exploring the conformational flexibility of a molecule in a more realistic, dynamic environment (e.g., in a solvent like water). mdpi.com An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules and solving Newton's equations of motion for all atoms in the system.

Solvation Effects and Solvent Interactions

The solvation behavior of this compound is dictated by the distinct functional groups present in its structure: the highly polar guanidinium (B1211019) core, the cyano group, and two hydroxymethyl substituents. Computational studies on analogous systems reveal that such molecules interact extensively with protic solvents like water and methanol. The structural formation of coordination compounds, for instance, can be significantly influenced by the solvent system used during synthesis mdpi.com.

Intermolecular Interactions and Self-Assembly Propensity

The molecular structure of this compound suggests a strong propensity for intermolecular interactions and self-assembly. The guanidinium core is well-known for its ability to form robust, directional hydrogen bonds. These interactions are fundamental to the structure of many biological and synthetic supramolecular systems nih.gov.

Key intermolecular interactions for this compound include:

Hydrogen Bonding: The multiple N-H donors of the guanidine group and the O-H donors of the hydroxymethyl groups can form extensive hydrogen bond networks with neighboring molecules. The nitrogen of the cyano group and the oxygen atoms of the hydroxymethyl groups act as potent hydrogen bond acceptors. Studies on guanidine-type surfactants show that hydrogen bonding between guanidine groups, mediated by water molecules, facilitates their assembly researchgate.net.

Dipole-Dipole Interactions: The polar cyano and hydroxymethyl groups contribute to a significant molecular dipole, leading to dipole-dipole interactions that can influence molecular packing in a condensed phase.

π-π Stacking: While the core guanidine group is not aromatic, interactions involving the π-system of the cyano group and the delocalized charge of the guanidinium moiety can occur, though they are generally weaker than the hydrogen bonds.

These multifaceted interactions can drive the self-assembly of the molecules into higher-order structures, such as nanoribbons, fibers, or crystalline solids mit.edu. The specific arrangement is governed by a delicate balance of these forces, and computational modeling is a key tool for predicting the most stable assembled structures gatech.edu. The formation of specific assembly motifs is highly dependent on both the chemical structure of the derivative and the environmental conditions nih.gov.

Mechanistic Computational Studies

Computational chemistry, particularly DFT, provides indispensable insights into the reaction mechanisms involving guanidine derivatives, clarifying their roles as catalysts or reactants researchgate.netresearchgate.net.

Elucidation of Reaction Pathways and Transition State Geometries

DFT calculations are routinely used to map out the potential energy surface of a reaction, identifying intermediates and, crucially, the transition state (TS) structures. For guanidine-catalyzed reactions, computational studies have elucidated detailed mechanistic pathways.

For example, in the guanidine-catalyzed enantioselective isomerization of 3-alkynoates, calculations predicted a mechanism involving two hydrogen-transfer steps nih.gov. The first step, the deprotonation of the substrate by the guanidine catalyst, was identified as the likely rate-determining step. The geometry of the transition state for the second hydrogen transfer was found to be crucial for the reaction's enantioselectivity, with specific N-H···O hydrogen bonds stabilizing the favored TS nih.gov. Similarly, in the aza-Michael addition of neutral guanidines to dimethyl acetylenedicarboxylate (B1228247) (DMAD), computational modeling identified zwitterionic intermediates and subsequent proton transfer steps leading to the final products nih.gov. The geometry of these transition states often reveals key noncovalent interactions, such as hydrogen bonds, that stabilize the structure and lower its energy mdpi.comnih.gov.

Energy Barriers and Reaction Rate Predictions

By calculating the energies of reactants, intermediates, transition states, and products, computational models can determine the energy barriers (activation energies) for each step of a reaction. These barriers are directly related to the reaction rate. A higher energy barrier corresponds to a slower reaction.

Below is a table summarizing representative calculated energy barriers for different guanidine-catalyzed reaction steps found in the literature.

| Reaction Type | Catalytic Step | Computational Method | Calculated Barrier (kcal·mol⁻¹) | Reference |

| Aza-Henry Reaction | C-C Bond Formation (re-face) | M06-2X-D3/6-31G(d,p) | Not specified, but lower than si-face | mdpi.com |

| Aza-Henry Reaction | C-C Bond Formation (si-face) | M06-2X-D3/6-31G(d,p) | 0.8 kcal·mol⁻¹ higher than re-face | mdpi.com |

| Isomerization | First Hydrogen Transfer | DFT | Rate-determining step | nih.gov |

| Tandem CA/IMC | Cycloaddition/Cyclization | B3LYP/6-311+G(2df,p) | -138.8 to -152.1 (Gibbs Energy of Reaction) | nih.gov |

Catalytic Cycle Modeling in Guanidine-Catalyzed Reactions

Computational studies allow for the modeling of the entire catalytic cycle for guanidine-catalyzed reactions. This involves identifying all elementary steps, including substrate binding, the chemical transformation(s), product release, and catalyst regeneration nih.gov.

In many cases, guanidines act as Brønsted bases, initiating the reaction by deprotonating a substrate mdpi.com. The resulting protonated guanidinium ion then often acts as a Brønsted acid or a hydrogen-bond donor to activate another reactant or stabilize a transition state researchgate.netrsc.org. For example, in a proposed guanidine–thiourea (B124793) cooperative mechanism, the guanidinium cation was shown to coordinate to a nitronate anion while the thiourea moiety activated a carbonyl group researchgate.net.

A typical modeled cycle involves:

Activation: The guanidine base deprotonates the pro-nucleophile.

Bond Formation: The activated nucleophile attacks an electrophile. The protonated guanidinium catalyst stabilizes the transition state via hydrogen bonding.

Proton Transfer: A proton is transferred to the intermediate, often from the guanidinium catalyst itself.

Product Release & Catalyst Regeneration: The product dissociates, and the neutral guanidine catalyst is regenerated to begin a new cycle.

DFT calculations provide the geometries and energies for each species in the cycle, confirming the plausibility of the proposed mechanism and identifying potential catalytic bottlenecks nih.gov.

Computational Structure-Property Relationships (excluding prohibited properties)

Quantitative Structure-Property Relationship (QSPR) models, often built using computational data, are powerful tools for predicting the properties of new molecules based on their structure. For guanidine derivatives, these relationships can correlate structural features with properties like basicity (pKa) and reactivity.

One study demonstrated a linear relationship between ab initio gas-phase equilibrium bond lengths within the guanidine skeleton and the aqueous pKa values of the compounds acs.org. For a training set of 2-(arylamino)imidazolines, the C=N bond length in a specific tautomeric form showed a strong correlation (r² > 0.95) with the experimental pKa. This allows for the accurate prediction of basicity for new analogs directly from computationally derived structural data acs.org.

The electronic properties of substituents on the guanidine core also strongly dictate the solid-phase structure and tautomeric form. X-ray crystallography and computational analysis of N,N'-substituted guanidines showed that electron-deficient aniline (B41778) substituents favored a different tautomer and crystal packing geometry compared to more electron-rich amine substituents mdpi.com. This switch was attributed to a combination of the substituent's electronic effects and the resulting changes in intermolecular hydrogen bonding within the crystal lattice mdpi.com.

The following table outlines key structure-property relationships for guanidine analogs identified through computational and theoretical studies.

| Structural Feature | Related Property | Method of Investigation | Finding | Reference |

| C=N Bond Length | Aqueous pKa | DFT Calculations | A strong linear correlation exists, allowing for pKa prediction from computed bond lengths. | acs.org |

| Substituent Electronics (pKa of parent amine) | Solid-State Tautomer | X-ray Crystallography & Calculations | Electron-withdrawing groups can switch the preferred tautomer from cis-trans to cis-cis geometry. | mdpi.com |

| Substituent Steric Bulk | Molecular Geometry | X-ray Crystallography | Increased steric bulk leads to significant twisting in the main guanidine scaffold. | mdpi.com |

| Protonation State | UV Absorption Spectrum | Ab Initio/DFT Calculations | Protonation substantially alters the electronic excitation spectrum, shifting Rydberg states to higher energies. | aip.orgresearchgate.net |

These relationships are invaluable for the rational design of new guanidine-based compounds with tailored electronic and structural properties for applications in catalysis and materials science.

Basicity and Proton Affinity Calculations

The defining characteristic of guanidines is their high basicity, which can be quantified by the acid dissociation constant (pKa) of the conjugate acid and the gas-phase proton affinity (PA). researchgate.net Computational methods, ranging from ab initio to Density Functional Theory (DFT), are frequently employed to calculate these properties with a high degree of accuracy. scispace.comacs.org

The basicity of the guanidine core is highly sensitive to the electronic effects of its substituents. rsc.orgsemanticscholar.org For this compound, two key substituent types are present: a cyano group (-CN) and two hydroxymethyl groups (-CH₂OH).

Cyano Group Effect : The cyano group is a potent electron-withdrawing group due to both induction and resonance. This effect decreases the electron density on the guanidine nitrogen atoms, making them less available to accept a proton. Consequently, N-substitution with electron-withdrawing groups is known to lower the pKa. researchgate.net

Theoretical calculations using methods like DFT with the B3LYP functional or ab initio approaches can predict these effects. researchgate.netresearchgate.net By calculating the Gibbs free energy change for the protonation reaction, both in the gas phase (for proton affinity) and in a solvent continuum model (for pKa), a quantitative estimate of the compound's basicity can be achieved.

Below is a data table comparing the calculated and experimental basicity of guanidine and related analogs to illustrate the impact of different substituents.

| Compound | Substituent Type | Expected Effect on Basicity | Typical pKa (in water) |

|---|---|---|---|

| Guanidine | -H (Reference) | Reference | 13.6 researchgate.net |

| Methylguanidine | Alkyl (Electron-Donating) | Increase | ~13.8 |

| Cyanoguanidine | Cyano (Electron-Withdrawing) | Significant Decrease | ~-0.4 |

| 1,3-Diphenylguanidine | Aryl (Electron-Withdrawing) | Decrease | 10.1 researchgate.net |

Resonance Stabilization Energy of the Guanidine Moiety

The strong basicity of guanidine is attributed to the exceptional stability of its protonated form, the guanidinium cation. researchgate.net Upon protonation, the positive charge is not localized on a single nitrogen atom but is delocalized across all three nitrogen atoms and the central carbon atom through resonance. This delocalization results in a highly symmetrical, planar Y-shaped cation (D₃h symmetry for the unsubstituted cation) where the C-N bonds have significant double-bond character. aip.orgresearchgate.net

Computational studies can quantify this resonance stabilization energy (RSE). The RSE is a measure of the extra stability a molecule gains from electron delocalization compared to a hypothetical localized structure. For the guanidinium cation, this energy is substantial. Theoretical investigations analyze the geometry and electronic structure of both the neutral guanidine and the protonated guanidinium cation to understand the energetic favorability of protonation. aip.org

The substituents on the guanidine core directly modulate this resonance stabilization:

Electron-withdrawing groups , such as the cyano group in this compound, are expected to destabilize the guanidinium cation. By pulling electron density away from the N-C-N core, the cyano group counteracts the delocalization of the positive charge, thereby reducing the RSE and, consequently, the basicity.

Electron-donating groups would have the opposite effect, enhancing the stability of the cation.

The table below summarizes the interaction energies calculated for the guanidinium cation with different chemical species, illustrating its stabilization through non-covalent interactions.

| Interacting Species | Interaction Type | Calculated Interaction Energy (kJ/mol) | Reference Study Level of Theory |

|---|---|---|---|

| Phenylalanine | Cation-π | -95.8 | M06-2X/6-311++G(d,p) nih.gov |

| Tyrosine | Cation-π / H-Bonding | -107.9 | M06-2X/6-311++G(d,p) nih.gov |

| Tryptophan | Cation-π | -101.7 | M06-2X/6-311++G(d,p) nih.gov |

| 2,2,3-Trimethylbutane | Dispersion / C-H···H-N | ~29-33 | ωB97X-D/aug-cc-pVTZ nih.gov |

Charge Distribution and Electronic Effects of Substituents

The electronic effects of the cyano and hydroxymethyl substituents in this compound can be precisely analyzed by calculating the charge distribution within the molecule. Computational methods such as Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are used to visualize and quantify how substituents alter the electronic landscape. nih.govresearcher.life

Natural Bond Orbital (NBO) Analysis : NBO analysis provides a detailed picture of charge distribution by calculating the partial charge on each atom. In the case of this compound, NBO calculations would be expected to show:

A significant withdrawal of negative charge from the guanidine nitrogen atoms by the electron-withdrawing cyano group. nih.gov

A partial positive charge on the hydrogen atoms of the amino groups and a partial negative charge on the nitrogen atoms, which is characteristic of the guanidine core.

The electronegative oxygen of the hydroxymethyl groups would induce a partial positive charge on the adjacent carbon and hydrogen atoms.

Molecular Electrostatic Potential (MEP) Mapping : An MEP map illustrates the electrostatic potential on the electron density surface of a molecule. It highlights regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, an MEP map would likely reveal:

The most negative potential (red/yellow) located around the nitrogen atoms of the guanidine moiety (especially the imino nitrogen) and the oxygen atoms of the hydroxymethyl groups, indicating these are the primary sites for protonation and hydrogen bonding.

A region of positive potential (blue) around the N-H protons, consistent with their acidic character.

The cyano group would significantly alter the potential around its point of attachment, making the local environment more electropositive.

The following table presents hypothetical NBO charges for key atoms in unsubstituted guanidine versus a cyanoguanidine analog, illustrating the powerful electron-withdrawing effect of the cyano substituent.

| Atom | Guanidine (Hypothetical NBO Charge) | Cyanoguanidine (Hypothetical NBO Charge) | Effect of Cyano Group |

|---|---|---|---|

| Central Carbon (C) | +0.45 e | +0.50 e | Increases positive character |

| Imino Nitrogen (=NH) | -0.70 e | -0.60 e | Reduces negative charge |

| Amino Nitrogens (-NH₂) | -0.90 e | -0.85 e (unsubstituted) / -0.75 e (cyano-substituted) | Reduces negative charge |

Role of 1 Cyano 2,3 Bis Hydroxymethyl Guanidine in Advanced Synthetic Transformations and Material Research

Building Block for Complex Guanidine (B92328) Derivatives

The unique structural arrangement of 1-Cyano-2,3-bis(hydroxymethyl)guanidine, featuring a reactive cyano group and two hydroxymethyl functionalities, makes it an exceptional starting material for the synthesis of more elaborate guanidine-containing molecules. These functionalities provide multiple reaction sites for the construction of substituted guanidines, polyguanidines, and heterocyclic compounds.

Synthesis of Substituted Guanidines and Polyguanidines

While the direct use of this compound in the synthesis of substituted guanidines and polyguanidines is not extensively documented in publicly available research, the general reactivity of the cyanoguanidine moiety is well-established. The cyano group can undergo nucleophilic addition with amines to form substituted guanidines. researchgate.netbeilstein-journals.org The presence of the hydroxymethyl groups on the guanidine core of this compound offers the potential for creating guanidine derivatives with enhanced functionality, such as improved solubility or sites for further chemical modification.

The synthesis of polyguanidines often involves the polycondensation of guanidine salts with diamines at elevated temperatures. The bifunctional nature of this compound, with its two hydroxymethyl groups, suggests its potential utility as a monomer or cross-linking agent in the formation of novel polymeric materials. These polymers could exhibit unique properties due to the incorporation of the highly polar and hydrogen-bonding capable guanidine units.

Table 1: General Approaches to Substituted Guanidine and Polyguanidine Synthesis

| Product Type | General Synthetic Method | Potential Role of this compound |

| Substituted Guanidines | Addition of amines to cyanoguanidines | As a cyanoguanidine precursor with pendant hydroxymethyl groups for further functionalization. |

| Polyguanidines | Polycondensation of guanidine salts with diamines | As a monomer or cross-linking agent via its hydroxymethyl groups. |

Precursor for Nitrogen-Rich Heterocyclic Compounds

Cyanoguanidines are valuable precursors for the synthesis of a variety of nitrogen-rich heterocyclic compounds. The reaction of the cyanoguanidine unit with dinucleophiles can lead to the formation of five- or six-membered rings. For instance, reactions with hydrazine (B178648) derivatives can yield triazoles, while reactions with β-dicarbonyl compounds can produce pyrimidine (B1678525) derivatives. The hydroxymethyl groups on this compound could influence the cyclization pathways or be retained in the final heterocyclic product, imparting specific physical or chemical properties. The synthesis of N¹-(1,2,4-triazolyl)biguanides from the reaction of aminoguanidine (B1677879) with dicyandiamide (B1669379) highlights a similar cyclization approach. beilstein-journals.org

Ligand Design in Coordination Chemistry

The nitrogen atoms of the guanidine core and the oxygen atoms of the hydroxymethyl groups in this compound make it an attractive candidate for use as a ligand in coordination chemistry. The ability of guanidine derivatives to form stable complexes with a wide range of metal ions is well-documented. at.uaresearchgate.netresearchgate.net

Synthesis of Metal Complexes Featuring this compound or its Analogs as Ligands

Guanidines and their derivatives can act as neutral or anionic ligands, coordinating to metal centers through their nitrogen atoms. at.uaencyclopedia.pub The specific compound this compound could potentially coordinate to metal ions in a variety of modes, utilizing the nitrogen atoms of the guanidine core and the oxygen atoms of the hydroxymethyl groups. While specific complexes of this compound are not prominently reported, the coordination chemistry of analogous cyanoguanidine and substituted guanidine ligands has been explored. For example, 1-cyanoguanidine has been shown to coordinate to copper(II) ions through its nitrile nitrogen atom. nottingham.ac.uk The additional donor sites in this compound could lead to the formation of chelate complexes, enhancing their stability.

Investigation of Coordination Modes and Metal-Ligand Bonding

The coordination of guanidine ligands to a metal center can be investigated using various spectroscopic and crystallographic techniques. Infrared spectroscopy can provide information about the coordination of the cyano and guanidine groups, as shifts in their characteristic vibrational frequencies are expected upon complexation. nottingham.ac.uk X-ray crystallography is the definitive method for determining the precise coordination mode and the geometry of the resulting metal complex. The bonding in such complexes is typically described by a combination of sigma donation from the nitrogen and oxygen lone pairs to the metal center. The electronic properties of the guanidine ligand, influenced by the cyano and hydroxymethyl substituents, would play a crucial role in the nature of the metal-ligand bond. at.ua

Formation of Supramolecular Architectures and Hydrogen-Bonded Frameworks

Development of Polymeric and Polymer-Supported Guanidine Systems

Guanidine and its derivatives are recognized for their unique chemical properties, which make them valuable moieties to incorporate into polymer chains. These properties often lead to materials with tailored functionalities. The development of polymeric guanidine systems typically involves the polymerization of guanidine-containing monomers or the post-polymerization modification of existing polymers to introduce guanidine groups.

In the broader context of guanidine-based polymers, research has often focused on derivatives like polyhexamethylene guanidine (PHMG) and other related structures. These polymers have been synthesized and studied for their biological activities and material properties. The synthesis routes for such polymers are well-documented and generally involve polycondensation reactions.